molecular formula C11H21NO2 B14355350 Ethyl (2-cyclohexylethyl)carbamate CAS No. 93846-95-8

Ethyl (2-cyclohexylethyl)carbamate

Cat. No.: B14355350
CAS No.: 93846-95-8
M. Wt: 199.29 g/mol
InChI Key: QIEHVWUAKOODQW-UHFFFAOYSA-N
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Description

Ethyl (2-cyclohexylethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes an ethyl group, a cyclohexylethyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-cyclohexylethyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Another method involves the reaction of urea with ethyl alcohol in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and cost-effectiveness.

Industrial Production Methods

In industrial production, this compound is often synthesized using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The ethyl or cyclohexylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

Ethyl (2-cyclohexylethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl (2-cyclohexylethyl)carbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share the carbamate functional group, their unique alkyl groups confer different chemical and biological properties. This compound is unique due to its cyclohexylethyl group, which provides distinct steric and electronic effects.

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Ethyl carbamate

Properties

CAS No.

93846-95-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl N-(2-cyclohexylethyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13)

InChI Key

QIEHVWUAKOODQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1CCCCC1

Origin of Product

United States

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